molecular formula C16H16O2 B3039406 2-(2-Isopropylphenoxy)benzaldehyde CAS No. 1036477-06-1

2-(2-Isopropylphenoxy)benzaldehyde

Cat. No.: B3039406
CAS No.: 1036477-06-1
M. Wt: 240.3 g/mol
InChI Key: ASUOGXVNYYLMCM-UHFFFAOYSA-N
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Description

2-(2-Isopropylphenoxy)benzaldehyde is an aromatic aldehyde derivative characterized by a benzaldehyde core substituted at the 2-position with a phenoxy group bearing an isopropyl substituent at its own 2-position. Such compounds are typically utilized in organic synthesis, pharmaceutical research, and materials science due to their reactive aldehyde group and tunable substituent effects .

Properties

IUPAC Name

2-(2-propan-2-ylphenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12(2)14-8-4-6-10-16(14)18-15-9-5-3-7-13(15)11-17/h3-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUOGXVNYYLMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropylphenoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-isopropylphenol with benzaldehyde under specific conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropylphenoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Isopropylphenoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Isopropylphenoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The phenoxy group can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Variations

The biological and physicochemical properties of benzaldehyde derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Comparison of 2-(2-Isopropylphenoxy)benzaldehyde with Analogues
Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Activities Stability Source/Application
2-(2-Nitrophenoxy)benzaldehyde 2-Nitrophenoxy ~257.23 Lab chemical; no significant hazards reported. Limited reactivity data. Stable under recommended storage conditions. Laboratory synthesis
2-(2-Ethoxyethoxy)benzaldehyde 2-Ethoxyethoxy 194.23 Ether-linked chain enhances hydrophobicity; used in specialty chemical synthesis. No stability data available. Industrial applications
2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde Cyclopropylmethoxy (position 2), isopropyl (position 5) ~232.29 Bulky substituents may hinder reactivity; positional isomerism affects interaction sites. No stability data available. Pharmaceutical intermediates
Compound 7 (Fungal-derived) 2-(1’,5’-Heptadienyl), 3,6-dihydroxy, 5-(3’’-methyl-2’’-butenyl) ~330.39 Extended alkyl chains and hydroxyl groups enhance solubility; moderate bioactivity. Likely sensitive to oxidation due to unsaturated bonds. Antitumor research
Compound 9 (Fungal-derived) 2-(2’,3-Epoxy-1’-heptenyl), 6-hydroxy, 5-(3’’-methyl-2’’-butenyl) ~346.40 Pyran ring formation via 2-alkyl side chain and 3-hydroxyl correlates with strong antitumor activity. Epoxy group may confer reactivity under acidic/basic conditions. Overcoming tumor multidrug resistance

Key Findings from Comparative Studies

This difference may influence reactivity in nucleophilic addition reactions . Fungal-derived compounds (e.g., Compound 9) leverage hydroxyl and epoxy groups for intramolecular cyclization, enhancing bioactivity through structural rigidity .

Biological Activity: Compound 9 exhibits potent antitumor activity, attributed to its pyran ring formation, a feature absent in this compound. This highlights the critical role of substituent-driven conformational changes . Ether-linked derivatives (e.g., 2-(2-Ethoxyethoxy)benzaldehyde) are less bioactive but valued for their solubility profiles in hydrophobic matrices .

Stability and Reactivity :

  • Nitro-substituted benzaldehydes demonstrate stability under standard storage, while epoxy-containing analogues (e.g., Compound 9) may require controlled conditions to prevent ring-opening reactions .

Biological Activity

2-(2-Isopropylphenoxy)benzaldehyde, with the molecular formula C16H16O2, is an organic compound notable for its unique structural properties, which include an isopropylphenoxy group attached to a benzaldehyde moiety. This compound has garnered interest in various scientific fields, particularly in chemistry and biology, due to its potential biological activities and applications.

Synthesis Methods

The synthesis of this compound can be accomplished through several methods, primarily involving the reaction of 2-isopropylphenol with benzaldehyde. This reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product. In industrial settings, large-scale production often employs continuous flow reactors to enhance efficiency and yield.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation : The aldehyde group can be oxidized to form 2-(2-Isopropylphenoxy)benzoic acid.
  • Reduction : It can be reduced to form 2-(2-Isopropylphenoxy)benzyl alcohol.
  • Substitution : The phenoxy group is capable of participating in electrophilic aromatic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. Additionally, the phenoxy group can engage in non-covalent interactions such as hydrogen bonding and π-π stacking, contributing to its biological effects.

Potential Therapeutic Applications

Research has indicated that this compound may possess various therapeutic properties. It is being explored for its potential use:

  • As an Antimicrobial Agent : Studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.
  • In Cancer Research : Preliminary studies have indicated that it might inhibit the growth of cancer cells through specific pathways.
  • As an Anti-inflammatory Agent : Its potential to modulate inflammatory responses is under investigation .

Case Studies and Research Findings

Recent studies have focused on the biological effects of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes.
  • Cancer Cell Proliferation Inhibition : In vitro studies revealed that this compound could inhibit the proliferation of various cancer cell lines, suggesting a potential role in cancer therapeutics.
  • Anti-inflammatory Effects : Research indicated that this compound could reduce pro-inflammatory cytokine production in macrophages, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
2-(2-Methylphenoxy)benzaldehydeBenzaldehyde derivativeModerate antimicrobial activity
2-(2-Ethylphenoxy)benzaldehydeBenzaldehyde derivativeLow cytotoxicity
This compound Benzaldehyde derivative Promising antimicrobial and anticancer properties

Uniqueness

The presence of the isopropyl group in this compound significantly influences its reactivity and interactions compared to other similar compounds. This structural feature may enhance its biological activity through steric and electronic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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